RO4583298

Descripción general

Descripción

RO4583298 is a highly potent dual NK1/NK3 receptor antagonist with in vivo activity.

Aplicaciones Científicas De Investigación

Reactive Oxygen Species (ROS) and Nanomedicine

RO4583298's involvement in the generation or regulation of reactive oxygen species (ROS) suggests its potential application in the field of nanomedicine. ROS play a crucial role in various physiological functions, and advancements in nanotechnology have led to the exploration of nanomaterials with unique ROS-regulating properties. These nanomaterials guide the dynamic behaviors of ROS in biological environments, contributing to new therapeutic methodologies like nanomaterial-guided in vivo ROS evolution for therapy. This approach could be relevant in the context of this compound's biochemical properties (Yang, Chen, & Shi, 2019).

Research Objects (ROs) in Scientific Research

This compound's application extends to the concept of Research Objects (ROs) in scientific research. ROs are semantic aggregations of related scientific resources, annotations, and research contexts. They assist in referring to all materials supporting scientific investigation. Digital library systems like ROHub support the storage, management, and preservation of ROs, facilitating the sharing of scientific findings through ROs (Palma et al., 2014).

Nanofiltration and Membrane Technology

The term 'nanofiltration' is used to distinguish certain membranes from hyperfiltration seawater membranes. This compound might be related to the development of tailored membranes for applications such as processing salty cheese wheys, pharmaceutical preparations, and converting brackish water to potable water. These membranes, termed as 'nanofiltration' membranes, operate at lower net driving pressures compared to high rejection membranes, indicating a potential application area for this compound (Cadotte et al., 1988).

Plasma Medicine

Plasma medicine, involving cold atmospheric plasmas (CAP), produces various reactive species including ROS and reactive nitrogen species (RNS). These species play a significant role in the interaction of CAP with cells, triggering various signaling pathways. This compound, through its involvement with ROS, might have implications in plasma medicine, particularly in its interaction with prokaryotic and eukaryotic cells (Keidar & Robert, 2015).

Propiedades

Número CAS |

825643-56-9 |

|---|---|

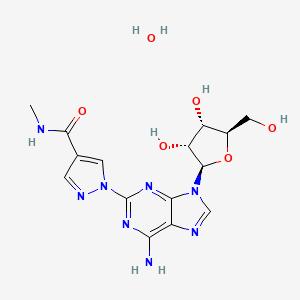

Fórmula molecular |

C30H30F7N3O3 |

Peso molecular |

613.58 |

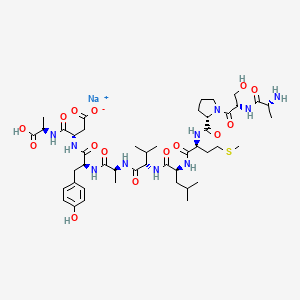

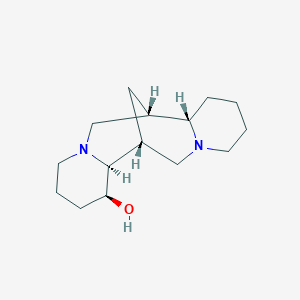

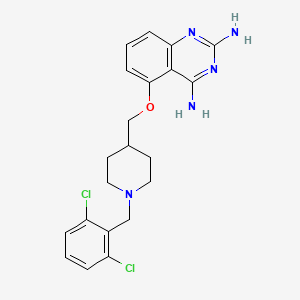

Nombre IUPAC |

2-[3,5-Bis(trifluoromethyl)phenyl]-N-[4-(4-fluoro-2-methylphenyl)-6-[(2R,3S)-3-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]pyridin-3-yl]-N,2-dimethylpropanamide |

InChI |

InChI=1S/C30H30F7N3O3/c1-16-9-20(31)5-6-21(16)22-13-26(40-8-7-25(42)24(40)15-41)38-14-23(22)39(4)27(43)28(2,3)17-10-18(29(32,33)34)12-19(11-17)30(35,36)37/h5-6,9-14,24-25,41-42H,7-8,15H2,1-4H3/t24-,25+/m1/s1 |

Clave InChI |

QOOXCQFWUYVSGU-RPBOFIJWSA-N |

SMILES |

CC(C)(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)C(N(C2=C(C3=CC=C(F)C=C3C)C=C(N4[C@H](CO)[C@@H](O)CC4)N=C2)C)=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

RO4583298; RO-4583298; RO 4583298 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.